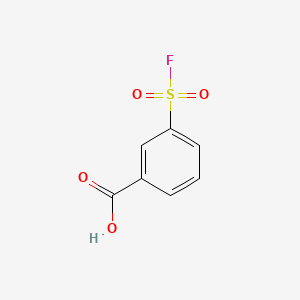

3-(Fluorosulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85599. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYMBWGOJRULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196499 | |

| Record name | 3-(Fluorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-95-5 | |

| Record name | 3-(Fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Fluorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(fluorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(FLUOROSULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHS963JL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 3-(Fluorosulfonyl)benzoic acid?

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Fluorosulfonyl)benzoic Acid

Introduction

This compound, hereafter referred to as FSBA, is a bifunctional aromatic compound that has emerged as a pivotal tool in modern chemical biology, medicinal chemistry, and materials science. Its structure, featuring a benzoic acid moiety and a fluorosulfonyl group positioned in a meta-arrangement, provides a unique combination of reactivity and stability. This guide offers a comprehensive exploration of the chemical properties of FSBA, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and its increasingly significant role as a versatile building block for creating sophisticated molecular probes and targeted covalent inhibitors. The narrative will focus on the causality behind its chemical behavior and experimental utility, providing a framework for its effective application in research and development.

Physicochemical and Structural Properties

FSBA is a solid at room temperature, characterized by two key functional groups that dictate its chemical personality: the acidic carboxylic acid and the electrophilic sulfonyl fluoride. The electron-withdrawing nature of both substituents on the aromatic ring significantly influences its electronic properties and reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 454-95-5 | [2] |

| Molecular Formula | C₇H₅FO₄S | [1][3] |

| Molecular Weight | 204.18 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 147-153 °C | [2] |

| SMILES | O=S(C1=CC(C(O)=O)=CC=C1)(F)=O | [2] |

| InChI Key | VWYMBWGOJRULOV-UHFFFAOYSA-N | [1][2] |

The meta-substitution pattern is crucial. It allows the distinct chemical functionalities of the carboxylic acid and the sulfonyl fluoride to be addressed with minimal steric hindrance and predictable electronic influence, making FSBA an ideal scaffold for modular synthesis.

Synthesis and Characterization

The synthesis of FSBA is most commonly achieved through halogen exchange from its more readily available precursor, 3-(chlorosulfonyl)benzoic acid. This approach is favored due to the high efficiency and selectivity of the fluoride exchange reaction.

Proposed Synthetic Protocol: Halogen Exchange

This protocol describes a standard method for converting an aryl sulfonyl chloride to the corresponding sulfonyl fluoride. The choice of a fluoride source like potassium fluoride is based on its efficacy in nucleophilic aromatic substitution on the sulfur atom.

Step-by-Step Methodology:

-

Reagent Preparation: In a fume hood, add 3-(chlorosulfonyl)benzoic acid (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

Solvent and Fluoride Source: Add a suitable polar aprotic solvent, such as acetonitrile or sulfolane, to dissolve the starting material. Add an excess of potassium fluoride (KF, ~2-3 equivalents). The use of a phase-transfer catalyst (e.g., 18-crown-6) can be beneficial to increase the solubility and reactivity of the fluoride salt.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove excess KF and other inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. If a water-miscible solvent was used, dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Workflow

Confirming the identity and purity of the synthesized FSBA is critical. A multi-technique approach is standard.

Caption: Workflow for the spectroscopic characterization of FSBA.

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals between 7.5 and 8.5 ppm, characteristic of a 1,3-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[5]

-

¹³C NMR: The carbon spectrum will display distinct signals for the four unique aromatic carbons, the carboxyl carbon (~165-170 ppm), and the carbon attached to the sulfonyl fluoride group, which will be significantly influenced by the fluorine atom.[6]

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl group (~1400 and ~1200 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₇H₅FO₄S, m/z ≈ 204.18).

Core Reactivity: A Tale of Two Functional Groups

The utility of FSBA stems from its dual reactivity. The sulfonyl fluoride acts as a stable yet activatable electrophile, while the carboxylic acid provides a nucleophilic handle for further functionalization.

The Sulfonyl Fluoride: A "Privileged" Covalent Warhead

The sulfonyl fluoride moiety is remarkably stable to hydrolysis and reduction compared to its sulfonyl chloride counterpart.[7][8] This stability is crucial for its use in biological systems. However, its sulfur(VI) center can be potently electrophilic, allowing it to react with strong nucleophiles. This "Goldilocks" reactivity is the cornerstone of its application in covalent drug design.[9]

This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept pioneered by K. Barry Sharpless. SuFEx is a new generation of click chemistry that allows for the reliable formation of robust S-O or S-N linkages.[8][10][11] In the context of drug discovery, the sulfonyl fluoride acts as a warhead that can form a covalent bond with nucleophilic amino acid residues (such as tyrosine, lysine, serine, and histidine) within a protein's binding pocket.[12][13] This leads to irreversible inhibition, which can offer advantages in potency and duration of action.

Caption: Covalent modification of a protein by the FSBA sulfonyl fluoride.

The Carboxylic Acid: A Versatile Synthetic Handle

The carboxylic acid group is a classic functional group in organic synthesis. It provides a convenient point of attachment for other molecular fragments through well-established reactions like:

-

Amidation: Coupling with amines using standard reagents (e.g., EDC, HATU) to form amides.

-

Esterification: Reaction with alcohols to form esters.

This "handle" allows researchers to append FSBA to a targeting moiety. For example, a molecule known to bind reversibly to a specific protein can be derivatized with FSBA. The resulting conjugate will first bind to the target protein via the recognition ligand, and then the proximate sulfonyl fluoride warhead will react with a nearby nucleophilic residue to form a permanent covalent bond.

Applications in Drug Discovery and Chemical Biology

The dual functionality of FSBA makes it an exceptionally powerful building block for creating sophisticated chemical tools.

Workflow for Covalent Inhibitor Design

The development of a targeted covalent inhibitor using FSBA typically follows a structured workflow that integrates medicinal chemistry and chemical biology.

Caption: Workflow for developing a covalent inhibitor using FSBA.

This strategy has been instrumental in expanding the "druggable" proteome by enabling the targeting of proteins that have been difficult to inhibit with traditional reversible binders.[12] The covalent bond can overcome weak binding affinities and provides a prolonged pharmacodynamic effect.

Safety and Handling

This compound is a corrosive substance that requires careful handling to avoid exposure.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage.[2] |

Precautions for Safe Handling:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]

-

Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is far more than a simple aromatic compound; it is a precision tool for the modern chemist and biologist. Its unique chemical architecture, combining a stable yet reactive sulfonyl fluoride "warhead" with a versatile carboxylic acid "handle," has placed it at the forefront of innovation in covalent drug design and chemical probe development. Understanding its fundamental properties—from synthesis and characterization to its dual reactivity—is key to unlocking its full potential in creating next-generation therapeutics and research tools. As the field of targeted covalent modification continues to expand beyond cysteine, the utility and importance of reagents like FSBA are set to grow ever more profound.

References

- Z. T. Ball, P. M. S. D. Cal, K. B. Sharpless, et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.

- L. Zhang, L. Zhang, J. Dong, et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.

- P. M. S. D. Cal, Z. T. Ball, K. B. Sharpless, et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.

- Merck Millipore. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- J. E. Moses, K. B. Sharpless, et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC, NIH.

- J. Dong, K. B. Sharpless, et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry.

- J. E. Moses, K. B. Sharpless, et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.

- Various Authors. (2022). Covalent inhibitors containing sulfonyl fluoride moieties.

- CymitQuimica. (n.d.). CAS 454-95-5: this compound. CymitQuimica.

- E. W. Tate, et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Sigma-Aldrich. (n.d.). This compound 95% (HPLC). Sigma-Aldrich.

- CymitQuimica. (2024). Safety Data Sheet for 4-Fluoro-3-(fluorosulfonyl)benzoic acid. CymitQuimica.

- K. Najmanová, M. Lísa, M. Holčapek. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.

- K. Najmanová, M. Lísa, M. Holčapek. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. PMC, NIH.

- ChemicalBook. (n.d.). 3-(fluorosulphonyl)benzoic acid (454-95-5) 1H NMR spectrum. ChemicalBook.

- Sigma-Aldrich. (n.d.). This compound 95 HPLC 454-95-5. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). This compound 95 HPLC 454-95-5. Sigma-Aldrich.

- CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid. CymitQuimica.

- Sigma-Aldrich. (n.d.). This compound 95 HPLC 454-95-5. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95%. Sigma-Aldrich.

- GSRS. (n.d.). This compound. gsrs.

- Wiley-VCH GmbH. (2025). m-(FLUOROSULFONYL)BENZOIC ACID - 13C NMR. SpectraBase.

Sources

- 1. CAS 454-95-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95 HPLC 454-95-5 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. 3-(fluorosulphonyl)benzoic acid (454-95-5) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 8. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-(Fluorosulfonyl)benzoic Acid: Structure, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(fluorosulfonyl)benzoic acid, a versatile building block and chemical probe that has garnered significant interest in medicinal chemistry and chemical biology. We will delve into its molecular structure, spectroscopic properties, and characteristic reactivity, with a particular focus on its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the covalent modification of biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Chemistry

In recent years, the field of drug discovery has witnessed a resurgence of interest in covalent inhibitors. These molecules form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] Within the arsenal of "warheads" used to achieve covalent modification, sulfonyl fluorides have emerged as a privileged class of electrophiles.[2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. They are generally stable to aqueous conditions, yet can be prompted to react with nucleophilic residues on proteins, such as serine, threonine, tyrosine, lysine, and histidine, often with a high degree of context-dependent selectivity.[3][4]

This unique reactivity profile has positioned sulfonyl fluorides at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform developed by K. Barry Sharpless and coworkers.[5][6] SuFEx reactions are characterized by their high efficiency, broad scope, and tolerance of a wide range of functional groups, making them ideal for applications in drug discovery, materials science, and chemical biology.[7] this compound, with its bifunctional nature—possessing both a reactive sulfonyl fluoride moiety and a versatile carboxylic acid handle—is a prime example of a SuFEx-enabled building block with significant potential.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound with the molecular formula C₇H₅FO₄S and a molecular weight of 204.18 g/mol .[8] The structure features a benzene ring substituted with a carboxylic acid group at position 1 and a fluorosulfonyl group at position 3. The presence of the electron-withdrawing sulfonyl fluoride and carboxylic acid groups influences the electronic properties of the aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key analytical data.

| Property | Value |

| Molecular Formula | C₇H₅FO₄S |

| Molecular Weight | 204.18 g/mol |

| Appearance | Solid |

| Melting Point | 147-153 °C |

| ¹H NMR (DMSO-d₆) | δ 14.0 (s, 1H, COOH), 8.49 (s, 1H, Ar-H), 8.48 (d, 1H, Ar-H), 8.41 (d, 1H, Ar-H), 7.97 (t, 1H, Ar-H)[2] |

| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 |

| IR (KBr Pellet, cm⁻¹) | Broad O-H stretch (approx. 2500-3300), C=O stretch (approx. 1700), S=O stretches (approx. 1410 and 1210), S-F stretch (approx. 700-800)[3] |

| Mass Spectrometry (EI) | Data not explicitly found for the parent compound. The related compound 3-(chlorosulfonyl)benzenesulfonyl fluoride shows a top peak at m/z 223 and a significant peak at m/z 159, suggesting fragmentation patterns involving the sulfonyl halide groups.[5] |

Synthesis of this compound

Proposed Synthetic Protocol: Fluorination of 3-(Chlorosulfonyl)benzoic Acid

This protocol is based on the common practice of using alkali metal fluorides, such as potassium fluoride, to facilitate the halogen exchange reaction. The carboxylic acid starting material, 3-(chlorosulfonyl)benzoic acid, is commercially available.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | C6H4ClFO4S2 | CID 75603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound 95 HPLC 454-95-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 3-(Fluorosulfonyl)benzoic Acid

Introduction: The Significance of 3-(Fluorosulfonyl)benzoic Acid in Modern Drug Discovery

This compound is a bifunctional aromatic compound of increasing importance in the fields of medicinal chemistry and chemical biology. Its structure, featuring a metabolically stable fluorosulfonyl group and a versatile carboxylic acid handle, makes it a valuable building block for the synthesis of complex molecular probes and drug candidates. The fluorosulfonyl moiety acts as a covalent warhead, capable of forming stable sulfonamide or sulfonate ester linkages with specific amino acid residues in target proteins. This property has led to its utilization in the development of covalent inhibitors and activity-based probes, enabling researchers to elucidate biological pathways and develop novel therapeutics with enhanced potency and selectivity. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two principal retrosynthetic pathways, each commencing from readily available starting materials. The choice of strategy often depends on the availability of precursors, desired scale of synthesis, and tolerance to specific reagents and reaction conditions.

Strategy 1: Halogen exchange from 3-(chlorosulfonyl)benzoic acid. This is a classic and robust method that leverages the well-established chlorosulfonation of benzoic acid to generate the key sulfonyl chloride intermediate.

Strategy 2: Direct fluorination of 3-sulfobenzoic acid. This more modern approach bypasses the need for a sulfonyl chloride intermediate, offering a potentially more streamlined synthesis.

The following sections will delve into the practical execution of these strategies, providing detailed experimental procedures and the underlying chemical principles.

Strategy 1: Synthesis via Halogen Exchange of 3-(Chlorosulfonyl)benzoic Acid

This two-step approach first involves the synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction, commonly known as a Halex reaction, to replace the chlorine atom with fluorine.[1][2]

Part A: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

The synthesis of 3-(chlorosulfonyl)benzoic acid is achieved through the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid.[3] The carboxylic acid group is a deactivating, meta-directing group, which selectively guides the incoming chlorosulfonyl group to the 3-position on the aromatic ring.

Reaction Scheme:

Caption: Chlorosulfonation of benzoic acid to yield 3-(chlorosulfonyl)benzoic acid.

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

Materials:

-

Benzoic acid

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Ice

-

Deionized water

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap to neutralize the evolving HCl gas.

-

Carefully charge the flask with chlorosulfonic acid (3.0 molar equivalents).

-

To the stirred chlorosulfonic acid, add benzoic acid (1.0 molar equivalent) portion-wise, maintaining the temperature below 20°C using an ice bath.

-

Once the addition is complete, slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours, or until the evolution of HCl gas ceases.

-

Cool the mixture to 70°C and add thionyl chloride (1.0 molar equivalent) dropwise over 2 hours.

-

Stir the reaction mixture at 80°C for an additional 30 minutes.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 3-(chlorosulfonyl)benzoic acid as a white to off-white solid.

Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [4] |

| Purity | >96% | [5] |

| Appearance | White to off-white solid | [5] |

Part B: Fluorination of 3-(Chlorosulfonyl)benzoic Acid

The conversion of the sulfonyl chloride to the sulfonyl fluoride is accomplished through a halogen exchange reaction using a fluoride source, such as potassium fluoride (KF). The use of a phase-transfer catalyst, like 18-crown-6, can facilitate the reaction by enhancing the solubility and nucleophilicity of the fluoride ion in the organic solvent.[6]

Reaction Scheme:

Caption: Fluorination of 3-(chlorosulfonyl)benzoic acid to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Potassium fluoride (KF), anhydrous

-

18-crown-6

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, add 3-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) and anhydrous potassium fluoride (1.7-2.0 molar equivalents).

-

Add a catalytic amount of 18-crown-6 (e.g., 0.02 molar equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield this compound as a white solid.

Data Summary:

| Parameter | Value | Reference |

| Typical Yield | ~94% (for a similar substrate) | [6] |

| Purity (HPLC) | >95% | [7] |

| Melting Point | 147-153 °C | [7] |

Strategy 2: Direct Fluorination of 3-Sulfobenzoic Acid

This approach offers a more direct route to the target molecule by converting a sulfonic acid to a sulfonyl fluoride. This transformation can be achieved using modern deoxyfluorinating reagents such as Xtalfluor-E®. This method avoids the use of harsh chlorinating agents like chlorosulfonic acid.

Part A: Synthesis of 3-Sulfobenzoic Acid (if not commercially available)

3-Sulfobenzoic acid can be synthesized by the sulfonation of benzoic acid with oleum (fuming sulfuric acid) or by the hydrolysis of 3-(chlorosulfonyl)benzoic acid. Given its commercial availability from various suppliers, purchasing is often the more practical option for laboratory-scale synthesis.

Reaction Scheme (Hydrolysis):

Caption: Hydrolysis of 3-(chlorosulfonyl)benzoic acid to 3-sulfobenzoic acid.

Experimental Protocol: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Water

-

Toluene or Xylene

Procedure:

-

In a round-bottom flask, mix 3-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) with water.

-

Heat the mixture to 100°C for 1 hour.

-

Add a water-immiscible solvent such as toluene or xylene.

-

Heat the mixture to reflux and remove the water via azeotropic distillation using a Dean-Stark apparatus.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid by vacuum filtration and dry under vacuum to yield 3-sulfobenzoic acid.

Data Summary:

| Parameter | Value | Reference |

| Typical Yield | >95% | |

| Purity | >98% | |

| Appearance | White crystalline solid |

Part B: Deoxyfluorination of 3-Sulfobenzoic Acid

The direct conversion of 3-sulfobenzoic acid to this compound can be achieved using a deoxyfluorinating agent like Xtalfluor-E® in an appropriate solvent.

Reaction Scheme:

Caption: Deoxyfluorination of 3-sulfobenzoic acid to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Sulfobenzoic acid

-

Xtalfluor-E® ([Et₂NSF₂]BF₄)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 3-sulfobenzoic acid (1.0 molar equivalent).

-

Add anhydrous acetonitrile as the solvent.

-

Add Xtalfluor-E® (1.1-1.5 molar equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 41-94% (for various aryl sulfonic acids) | |

| Reaction Conditions | Mild, room temperature |

Conclusion and Future Outlook

This guide has detailed two robust and reliable synthetic pathways to this compound, a key building block in modern chemical biology and drug discovery. The choice between the halogen exchange of 3-(chlorosulfonyl)benzoic acid and the direct fluorination of 3-sulfobenzoic acid will depend on the specific needs and resources of the research laboratory. The former is a well-established, high-yielding method, while the latter represents a more modern and potentially milder alternative. As the demand for sophisticated molecular probes and covalent therapeutics continues to grow, the efficient and scalable synthesis of versatile reagents like this compound will remain a critical endeavor for the scientific community.

References

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. [Link]

-

(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. [Link]

-

Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

-

Synthetic methods to prepare arylsulfonyl fluorides. - ResearchGate. [Link]

- Process for the preparation of fluorinated benzene sulfonyl fluorides.

- Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

-

Halex process. Wikipedia. [Link]

-

1.1.3. Of Halogens. Thieme. [Link]

-

Halex Reaction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Halex Reaction. gChem Global. [Link]

- Process for the preparation of aromatic sulfonyl chlorides.

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 3-chlorosulfonyl-4-fluoro-benzoic acid synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 5. This compound 95 HPLC 454-95-5 [sigmaaldrich.com]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

CAS number 454-95-5 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitroaniline (CAS No. 1075705-01-9)

A Note on Chemical Identification: The topic for this guide was specified as CAS number 454-95-5. However, authoritative chemical databases identify CAS 454-95-5 as 3-(Fluorosulfonyl)benzoic acid, a distinct chemical entity.[1][2][3][4][5] The detailed requirements of the prompt, focusing on a compound relevant to drug development professionals, strongly suggest that the intended subject is 4-Fluoro-2-methoxy-5-nitroaniline (CAS No. 1075705-01-9) . This compound is a well-documented and critical intermediate in the synthesis of modern pharmaceuticals.[6][7] This guide will therefore focus exclusively on 4-Fluoro-2-methoxy-5-nitroaniline to align with the user's apparent intent.

Introduction

4-Fluoro-2-methoxy-5-nitroaniline is a substituted aniline derivative that has emerged as a compound of significant interest within the pharmaceutical industry. Its precisely arranged functional groups—a fluorine atom, a methoxy group, and a nitro group on an aniline backbone—make it a versatile and highly valuable building block in organic synthesis.[6] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and applications, with a focus on its pivotal role as a key starting material in the manufacture of targeted cancer therapies, such as Osimertinib and Mereletinib.[7] Understanding the properties and handling of this intermediate is paramount for researchers and chemists in the field of drug discovery and development.

Physicochemical and Spectral Data

The fundamental properties of a chemical compound dictate its behavior in both chemical reactions and biological systems. These characteristics are essential for process development, quality control, and formulation.

Core Physicochemical Properties

A summary of the key physicochemical data for 4-Fluoro-2-methoxy-5-nitroaniline is presented below.

| Property | Value | Source(s) |

| CAS Number | 1075705-01-9 | [7] |

| Molecular Formula | C₇H₇FN₂O₃ | [6] |

| Molecular Weight | 186.14 g/mol | [6] |

| IUPAC Name | 4-fluoro-2-methoxy-5-nitrophenylamine | |

| Appearance | Pale yellow to yellow-red or orange crystalline powder | |

| Melting Point | 127-132 °C | [7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone. | |

| Storage Temperature | Refrigerator (2-8 °C) |

Spectroscopic Identification

Structural confirmation of 4-Fluoro-2-methoxy-5-nitroaniline relies on standard spectroscopic techniques. While raw spectral data is proprietary to individual suppliers, the following identifiers are key for its characterization:

-

InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N

-

SMILES: COC1=CC(=C(C=C1N)[O-])F[6]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are crucial for verifying the identity and purity of the compound and are typically available from commercial suppliers upon request. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is the gold standard for elucidating the structure of organic compounds.[8][9]

Synthesis and Manufacturing

The reliable synthesis of high-purity 4-Fluoro-2-methoxy-5-nitroaniline is critical for its use in pharmaceutical manufacturing. Several synthetic routes have been reported, primarily involving the nitration of a substituted aniline precursor.

Representative Synthesis Workflow

A common and effective method involves the nitration of N-acetyl-4-fluoro-2-methoxyaniline followed by deprotection. This multi-step process is designed to control the regioselectivity of the nitration, preventing the formation of unwanted isomers and ensuring a high-purity final product.

Caption: Role as a key intermediate in drug synthesis.

Its structure is integral to forming the core of drugs like Osimertinib, used to treat specific types of non-small cell lung cancer. The aniline nitrogen and the specifically positioned substituents serve as reactive handles for subsequent chemical transformations, allowing for the construction of the complex heterocyclic systems characteristic of these advanced pharmaceuticals. [7]The purity of this intermediate is paramount, as impurities can lead to side reactions and significantly lower the yield and quality of the final Active Pharmaceutical Ingredient (API).

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and consistency of 4-Fluoro-2-methoxy-5-nitroaniline, rigorous analytical testing is required. The following protocols describe standard, self-validating methodologies for determining key properties.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a quick and reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. [10] Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry compound onto a watch glass. Jab the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm. [11]2. Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to find a rough value. Allow the apparatus to cool. [10]4. Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute. 5. Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Validation: Repeat the measurement with at least one more fresh sample. Consistent results across two or more measurements validate the finding.

Caption: Workflow for melting point determination.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental parameter for drug development, especially for Biopharmaceutics Classification System (BCS) assessment. [12][13] Methodology:

-

System Preparation: Prepare buffered aqueous solutions at relevant pH values (e.g., 1.2, 4.5, 6.8) and the desired organic solvent(s). Maintain a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) using a calibrated water bath or incubator. [13]2. Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation. [14]3. Equilibration: Agitate the vials (e.g., on a shaker or rotator) for a sufficient period to reach equilibrium. This can take 24-72 hours. The system is at equilibrium when the concentration of the solute in solution remains constant over time.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in at least triplicate for each solvent condition to ensure reproducibility. [12]

Safety and Handling

4-Fluoro-2-methoxy-5-nitroaniline is classified as a hazardous substance and requires careful handling to mitigate risks.

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2-methoxy-5-nitroaniline is a specialized chemical intermediate with well-defined physicochemical properties that are critical to its primary application in the synthesis of advanced pharmaceutical agents. Its role as a foundational building block for EGFR inhibitors underscores the importance of stringent quality control, a deep understanding of its chemical reactivity, and adherence to rigorous safety protocols. This guide provides the essential technical information required by researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

This compound | C7H5FO4S | CID 67992. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

4-Fluoro-2-methoxy-5-nitroaniline. (n.d.). Oakwood Chemical. Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved January 7, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 7, 2026, from [Link]

-

Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Nottingham. Retrieved January 7, 2026, from [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. (2018, July). World Health Organization. Retrieved January 7, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline. Retrieved January 7, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). St. Olaf College. Retrieved January 7, 2026, from [Link]

-

Using NMR to identify and characterize natural products. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 7, 2026, from [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization. Retrieved January 7, 2026, from [Link]

Sources

- 1. CAS 454-95-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 454-95-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C7H5FO4S | CID 67992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | FF32999 [biosynth.com]

- 7. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. who.int [who.int]

- 14. lup.lub.lu.se [lup.lub.lu.se]

3-(Fluorosulfonyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(Fluorosulfonyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule increasingly utilized by researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, its strategic importance as a synthetic building block, and its pivotal role in modern covalent chemistry, particularly within the domain of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound distinguished by the presence of two key functional groups on a benzene ring: a carboxylic acid and a fluorosulfonyl group, positioned meta to each other.[1] This unique arrangement imparts a dual reactivity profile, making it a valuable intermediate for complex molecular architectures.

The fluorosulfonyl group is a highly reactive electrophilic hub, while the carboxylic acid provides a handle for standard amide bond couplings or other derivatizations. The electron-withdrawing nature of the sulfonyl fluoride moiety significantly enhances the electrophilicity of the aromatic ring, influencing its reactivity in subsequent synthetic transformations.[1]

Quantitative Data Summary

A summary of the essential physicochemical properties is presented below for quick reference. These values are critical for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₄S | [1][2][3][4][5] |

| Molecular Weight | 204.18 g/mol | [2][3][4][5] |

| CAS Number | 454-95-5 | [1][2][3][4][6] |

| Physical Form | Solid, white to light yellow powder | [3] |

| Melting Point | 147-153 °C | [3] |

| InChI Key | VWYMBWGOJRULOV-UHFFFAOYSA-N | [1][3][5] |

| SMILES String | O=S(C1=CC(C(O)=O)=CC=C1)(F)=O | [1][3] |

Molecular Structure Visualization

The structural arrangement of this compound is fundamental to its function. The diagram below illustrates the connectivity of the atoms and the spatial relationship between the carboxylic acid and fluorosulfonyl functional groups.

Caption: Molecular structure of this compound.

Synthetic Utility and Strategic Applications

The true value of this compound lies in its application as a versatile building block for synthesizing more complex molecules, particularly in the fields of drug discovery and materials science.

Role in Drug Discovery

Fluorinated organic molecules are indispensable in pharmaceutical development. The incorporation of fluorine can significantly modulate a drug candidate's properties, including its metabolic stability, binding affinity, and lipophilicity.[7] this compound serves as a precursor for introducing the sulfonyl fluoride moiety, a key pharmacophore that can act as a covalent warhead or a structural linchpin.

The Gateway to SuFEx Click Chemistry

The most prominent application of this compound is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[3] The sulfonyl fluoride (-SO₂F) group is exceptionally stable in most synthetic conditions and aqueous environments but reacts selectively and efficiently with nucleophiles like silyl ethers or amines under specific activation. This allows for the reliable formation of robust sulfonate (-SO₂-O-) or sulfonamide (-SO₂-N-) linkages.[2][4]

This "click chemistry" approach provides a powerful tool for conjugating small molecules to biomolecules like proteins or nucleic acids, or for assembling complex molecular architectures.[2][3][4]

Caption: Role of this compound in SuFEx reactions.

Experimental Protocol: General Workflow for SuFEx Amide Synthesis

While specific reaction conditions must be optimized for each substrate, the following provides a foundational, self-validating workflow for the synthesis of a sulfonamide using this compound as the electrophile.

Objective: To couple a primary amine (R-NH₂) to this compound via a SuFEx reaction.

Pillar of Trustworthiness: This protocol includes in-process checks (TLC monitoring) and a final validation step (LC-MS and NMR) to ensure reaction completion and product purity.

Step-by-Step Methodology

-

Reagent Preparation (Stoichiometry):

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

-

In a separate vial, prepare a solution of the target amine (1.1 equivalents) and a non-nucleophilic organic base (e.g., Triethylamine or DIPEA, 1.5 equivalents) in the same solvent.

-

Causality: The excess amine and base are used to drive the reaction to completion and to neutralize the HF byproduct generated during the reaction.

-

-

Reaction Execution:

-

Cool the flask containing the this compound solution to 0 °C in an ice bath.

-

Add the amine/base solution dropwise to the cooled flask over 15-20 minutes.

-

Causality: A slow, cooled addition helps to control any potential exotherm and minimizes side reactions.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Spot the starting material (this compound), the amine, and the reaction mixture on a silica gel plate.

-

Elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

-

The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new, single product spot.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the mixture by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel.

-

-

Product Characterization (Authoritative Grounding):

-

Confirm the identity and purity of the final sulfonamide product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

-

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

-

Hazard Classification: This compound is classified as corrosive. It can cause severe skin burns and serious eye damage (GHS05, H314).[2][3]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[8] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[8]

-

Handling Precautions: Avoid breathing dust or fumes.[8][9] Ensure adequate ventilation. Prevent contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[9] It falls under Storage Class 8A for combustible, corrosive hazardous materials.[2][3]

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula; it is a strategic enabler in modern chemical synthesis. Its bifunctional nature, combined with the unique and reliable reactivity of the sulfonyl fluoride group, cements its role as a critical tool for researchers in drug discovery, chemical biology, and materials science. Understanding its properties, applications, and handling requirements allows scientists to leverage its full potential in creating novel and impactful molecular constructs.

References

-

3-(Chlorosulfonyl)-4-fluorobenzoic Acid - fluorochem private limited. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

3-Fluorobenzoic acid | C7H5FO2 | CID 9968 - PubChem. [Link]

-

3-Fluorobenzoic acid - Wikipedia. [Link]

-

This compound - gsrs. [Link]

Sources

- 1. CAS 454-95-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95 HPLC 454-95-5 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 95 HPLC 454-95-5 [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Discovery and development of sulfonyl fluoride probes

An In-depth Technical Guide to the Discovery and Development of Sulfonyl Fluoride Probes

Abstract

Sulfonyl fluoride (SF) electrophiles have emerged as a privileged class of reactive warheads for chemical biology and drug discovery. Possessing a unique balance of aqueous stability and tunable reactivity, they can covalently modify a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, threonine, tyrosine, lysine, and histidine.[1][2] This versatility has unlocked new opportunities for developing targeted covalent inhibitors (TCIs), mapping protein-ligand interactions, and identifying novel druggable sites across the proteome. This guide provides a comprehensive overview of the discovery, mechanism, rational design, and application of sulfonyl fluoride probes, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Covalent Probes and the "Privileged" Sulfonyl Fluoride Warhead

The landscape of drug discovery has seen a renaissance in targeted covalent inhibitors, which offer distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets.[3] Historically, this field has been dominated by electrophiles targeting the highly nucleophilic thiol of cysteine residues.[4] However, the low abundance of cysteine in protein binding sites has limited the scope of this approach, creating an urgent need for chemical tools that can engage other amino acid residues.[5]

Enter the sulfonyl fluoride (SF) moiety. Initially recognized for their ability to inhibit serine proteases, SFs are now considered "privileged" covalent warheads.[1][3][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater stability in aqueous environments, a critical feature for biological experiments.[1][4] Yet, within the specific microenvironment of a protein binding pocket, their reactivity can be dramatically enhanced, allowing for the precise, context-dependent labeling of a target residue.[3] This "Goldilocks" reactivity—stable enough for biological systems but reactive enough for specific covalent modification—is central to their utility. The underlying chemistry, termed Sulfur(VI)-Fluoride Exchange (SuFEx) by Sharpless and colleagues, is now considered a new generation of click chemistry, valued for its reliability and scope.[6][7][8]

The Underpinnings of Reactivity: Mechanism of Action

The utility of sulfonyl fluoride probes stems from their ability to form stable covalent bonds with a variety of nucleophilic amino acid side chains. The reaction proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism, where the nucleophilic amino acid residue attacks the electrophilic sulfur atom, displacing the fluoride leaving group.[9]

A crucial insight is that this reactivity is not intrinsic to the sulfonyl fluoride alone but is highly dependent on the protein's local microenvironment.[3][10] The binding pocket of a protein positions the warhead in close proximity to a potential nucleophile and can feature residues that enhance reactivity. For example, nearby basic residues like lysine, histidine, or arginine can deprotonate the phenol of a tyrosine, significantly increasing its nucleophilicity and facilitating the attack on the sulfur center.[3][10]

Table 1: Amino Acid Residue Reactivity Profile

| Target Residue | Description of Reactivity | Key References |

|---|---|---|

| Serine/Threonine | The historical basis of SF probes. The catalytic serine in proteases is a classic target. Reactivity is often enhanced by a catalytic triad (e.g., Ser-His-Asp).[3][10] | Fahrney & Gold (1960s)[1][3][10] |

| Tyrosine | A common target for rationally designed probes. Reactivity is significantly enhanced by proximal basic residues that deprotonate the phenol hydroxyl group.[3][10][11] | Jones et al.[3][11] |

| Lysine | The ε-amino group can act as a nucleophile. Reactivity is often influenced by a perturbed pKa due to proximity to acidic residues (glutamate, aspartate).[4][10] | Colman et al.[4][10] |

| Histidine | The imidazole side chain is a competent nucleophile. Has been successfully targeted in key proteins like cereblon (CRBN).[12][13] | Jones, Fischer et al.[12][13] |

| Cysteine | While SFs can react with cysteines, the resulting adduct is often unstable, making them less suitable for sustained covalent inhibition of this residue compared to other warheads.[9][14] | Grimster et al.[14] |

Rational Design and Synthesis of Sulfonyl Fluoride Probes

The development of a successful SF probe is a multi-step process that integrates structural biology, medicinal chemistry, and proteomics. The goal is to create a molecule that not only binds to the target protein with high affinity but also positions the sulfonyl fluoride warhead optimally for covalent reaction with a specific nucleophilic residue.

Design Principles:

-

Start with a Scaffold: The design process typically begins with a known reversible ligand (a "scaffold") for the target protein. This ensures initial binding and affinity.[10][15]

-

Structure-Based Design: Using X-ray crystal structures or computational models, the binding mode of the scaffold is analyzed to identify nearby nucleophilic amino acids (Tyr, Lys, Ser, etc.).[10][15][16] The scaffold is then modified to append a sulfonyl fluoride group on a vector pointing directly toward the target residue.

-

Incorporate a Reporter Handle: For applications in proteomics and target identification, a reporter handle is often included. An alkyne or azide group is common, allowing for subsequent "click chemistry" ligation to a fluorescent dye or biotin for visualization and enrichment.[6][8][17]

Synthetic Methodologies: The synthesis of sulfonyl fluoride probes has been streamlined by modern chemical methods. Common strategies involve the conversion of aryl bromides or thiols into the corresponding sulfonyl fluoride. For instance, a palladium-catalyzed reaction can convert an aryl bromide to a benzyl sulfide, which is then oxidized to a sulfonyl chloride and subsequently converted to the sulfonyl fluoride using a fluoride source like potassium fluoride.[12][18]

Applications in Chemical Biology and Drug Discovery

Sulfonyl fluoride probes are powerful tools with a broad range of applications, from fundamental biological research to the development of new therapeutics.[2][4]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[19][20] SF probes are particularly well-suited for ABPP because their reactivity is dependent on the protein's functional state.[17] An SF probe designed to mimic a substrate will preferentially label active enzymes.

A typical ABPP workflow involves:

-

Incubation: A cell lysate or live cells are treated with an alkyne-tagged SF probe.

-

Ligation: The proteome is harvested, and a fluorescent dye or biotin bearing an azide group is "clicked" onto the probe-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8]

-

Analysis: Labeled proteins are visualized by SDS-PAGE and in-gel fluorescence scanning. For proteome-wide identification, biotin-tagged proteins are enriched on streptavidin beads and identified by mass spectrometry.[17][19]

Target Identification and Validation

A major challenge in modern drug discovery is identifying the specific molecular target of a compound discovered through phenotypic screening. SF probes can be instrumental in this process. By incorporating an SF warhead into a bioactive molecule of unknown mechanism, a covalent probe is created that can be used to "fish" for its protein targets using the ABPP workflow described above.[4] This provides direct evidence of a physical interaction in a biological context. Furthermore, SF probes are used to validate target engagement, confirming that a drug candidate is binding to its intended target in cells or even in vivo.[11][12]

Development of Targeted Covalent Inhibitors (TCIs)

The ultimate goal of many probe development efforts is a therapeutic agent. SF probes serve as excellent starting points for TCIs.[3][5] Once a probe has validated a target and identified a suitable nucleophilic residue, the reporter handle can be removed and the scaffold optimized for drug-like properties (e.g., potency, selectivity, pharmacokinetics). This strategy has been successfully applied to develop covalent inhibitors for challenging targets, including protein kinases and the E3 ligase component cereblon.[12][13][21] For example, SF-based probes targeting a conserved lysine in the ATP-binding site have been used to profile and inhibit numerous kinases.[22][23]

Experimental Corner: Protocols and Methodologies

Protocol 1: General Protein Labeling with an SF Probe

-

Objective: To confirm covalent modification of a purified protein by an SF probe.

-

Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of the SF probe in DMSO. Prepare the purified target protein at a concentration of 1-5 µM in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

Labeling Reaction: Add the SF probe to the protein solution to a final concentration of 10-50 µM (a 10-fold molar excess is a good starting point). Incubate at room temperature or 37°C for 1-4 hours. Include a control reaction with DMSO only.

-

Quenching (Optional): The reaction can be quenched by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis by Mass Spectrometry: Submit the samples for intact protein analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation: A successful covalent modification is confirmed by observing a mass shift in the protein's molecular weight corresponding to the mass of the SF probe minus the mass of fluorine (HF is eliminated).[11]

-

Protocol 2: Competitive ABPP for Target Engagement

-

Objective: To measure the ability of a reversible inhibitor to compete with an SF probe for binding to a target in a complex proteome.

-

Methodology:

-

Pre-incubation: Treat cell lysate with varying concentrations of your reversible inhibitor (or DMSO as a vehicle control) for 30-60 minutes at room temperature.

-

Probe Labeling: Add a fixed, final concentration of your alkyne-tagged SF probe to all samples and incubate for 1 hour.

-

Click Chemistry: Perform the CuAAC reaction by adding a cocktail containing an azide-fluorophore, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour.

-

SDS-PAGE Analysis: Resolve the labeled proteome by SDS-PAGE.

-

Quantification: Visualize the gel using a fluorescence scanner. The intensity of the band corresponding to your target protein will decrease in samples pre-treated with the competing inhibitor. This decrease can be quantified to calculate an IC₅₀ value for target engagement.[11]

-

Future Outlook: Challenges and Opportunities

The field of sulfonyl fluoride chemistry continues to expand, driven by innovations in both chemical synthesis and biological application.[3][5] Key future directions include:

-

Expanding the Warhead Toolkit: While sulfonyl fluorides are highly effective, related S(VI) warheads like fluorosulfates and sulfonimidoyl fluorides are being explored to fine-tune reactivity and stability, potentially offering improved properties for in vivo applications.[3][15]

-

Enhanced Selectivity: A major challenge is designing probes that are highly selective for a single protein target. Combining sophisticated computational modeling with novel scaffold design will be crucial to minimizing off-target labeling.[14]

-

Beyond the Proteome: Recent studies have shown that sulfonyl exchange chemistry can be used to label other biomolecules, such as RNA and carbohydrates, opening up entirely new avenues of research.[3]

-

Clinical Translation: The principles learned from SF chemical probes are directly informing the design of the next generation of covalent drugs. It is anticipated that covalent drug candidates engaging residues beyond cysteine using this chemistry will enter clinical trials in the coming years.[5]

The discovery and development of sulfonyl fluoride probes represent a significant leap forward in our ability to interrogate and manipulate biological systems. Their unique chemical properties and versatile reactivity have firmly established them as indispensable tools in the modern chemical biologist's arsenal, paving the way for new discoveries and transformative medicines.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Zajdel, P., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology, 29(6), 713–721. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

-

Zhang, T., et al. (2021). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 60(41), 22359-22366. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

-

Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(34). [Link]

-

Kim, D. S., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie International Edition, 57(31), 9874–9878. [Link]

-

Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Medicinal Chemistry Letters. [Link]

-

Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

Nguyen, R. P., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607–611. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

-

Jones, L. H. (2024). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

-

Wang, H., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Chemical Society Reviews, 52(14), 4643-4658. [Link]

-

Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]

-

Kim, D. S., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Request PDF. [Link]

-

Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Sun, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6949-6966. [Link]

-

Sharpless Lab. Click Chemistry. The Scripps Research Institute. [Link]

-

Various Authors. (2020). Detection of ABP binding sites and competitive ABPP. ResearchGate. [Link]

-

Various Authors. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of California, Irvine. [Link]

-

Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 1056–1073. [Link]

-

Gutticar, D., et al. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 76(5), 435-442. [Link]

-

Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6013. [Link]

-

Various Authors. (2025). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. [Link]

-

Am Ende, C. W., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(6), 1431–1438. [Link]

-

Nguyen, R. P., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

-

Narayanan, A., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 16–26. [Link]

-

Jena Bioscience. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience. [Link]

-

Narayanan, A., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Publishing. [Link]

-

Bopanna, R., et al. (2011). Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice. Immunobiology, 216(12), 1264–1273. [Link]

-

Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]

-

Various Authors. Sulfonyl fluoride probes that have enabled structural biology efforts. ResearchGate. [Link]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]